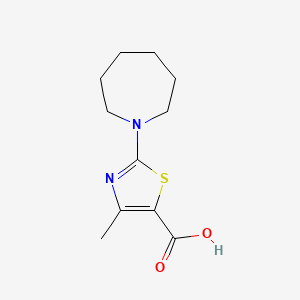![molecular formula C7H7ClN4 B1451772 6-氯-3-乙基-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1144442-91-0](/img/structure/B1451772.png)
6-氯-3-乙基-[1,2,4]三唑并[4,3-b]哒嗪
描述
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine consists of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and an ethyl group at the 3-position.
科学研究应用
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
生化分析
Biochemical Properties
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine can form non-covalent interactions with proteins, altering their conformation and stability .
Cellular Effects
The effects of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can activate or inhibit specific signaling cascades, resulting in altered transcriptional activity and metabolic flux . Moreover, 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their function and stability . This compound has been shown to inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under inert conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl orthoformate under acidic conditions to yield 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine .
Industrial Production Methods: Industrial production of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole and pyridazine rings can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized or reduced forms of the triazolopyridazine ring system.
作用机制
The mechanism of action of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The chlorine and ethyl substituents can further modulate the compound’s binding affinity and selectivity .
相似化合物的比较
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Comparison: 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The ethyl group at the 3-position provides a balance between hydrophobicity and steric hindrance, making it a versatile scaffold for drug development. In contrast, the methyl, phenyl, and isopropyl derivatives have different steric and electronic properties, leading to variations in their biological activities and applications .
属性
IUPAC Name |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-6-9-10-7-4-3-5(8)11-12(6)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLEUMJGWWUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653420 | |
| Record name | 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144442-91-0 | |
| Record name | 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)







![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)


![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)


